Clenbuterol

Descripción general

Descripción

Clenbuterol es una amina simpaticomimética utilizada principalmente como broncodilatador y descongestionante. Se prescribe comúnmente para individuos con trastornos respiratorios crónicos como el asma. El this compound suele estar disponible como clorhidrato de this compound . Se patentó por primera vez en 1967 y se introdujo en el uso médico en 1977 .

Aplicaciones Científicas De Investigación

El clenbuterol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en la química analítica para desarrollar métodos de detección.

Biología: Se estudia por sus efectos sobre el metabolismo celular y el crecimiento muscular.

Medicina: Se investiga por su posible uso en el tratamiento de enfermedades de desgaste muscular y la mejora de la función respiratoria.

Industria: Se utiliza en medicina veterinaria para tratar enfermedades respiratorias en animales.

Mecanismo De Acción

El clenbuterol es un agonista adrenérgico beta-2. Se une a los receptores adrenérgicos beta-2, estimulando la actividad de la adenil ciclasa, lo que aumenta los niveles de AMP cíclico. Esto lleva a la relajación del músculo liso en los bronquiolos, facilitando la respiración. Además, el this compound tiene efectos anabólicos, promoviendo el crecimiento muscular al aumentar la síntesis de proteínas .

Análisis Bioquímico

Biochemical Properties

Clenbuterol is a β2 agonist with some structural and pharmacological similarities to epinephrine and salbutamol . It is used as a bronchodilator in asthma . It is commonly used for smooth muscle-relaxant properties as a bronchodilator and tocolytic .

Cellular Effects

This compound administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance . Studies with skeletal muscle-specific mutant mice demonstrated that these metabolic improvements required activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs .

Molecular Mechanism

This compound is a Beta (2) agonist similar in some structural respects to salbutamol . Agonism of the beta (2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .

Temporal Effects in Laboratory Settings

A modest decrease in Snca mRNA in the substantia nigra was observed after a single acute dose of this compound in rats, however, this decrease was not maintained after multiple doses . In contrast, α-syn protein levels remained unchanged in both single and multiple dosing paradigms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that this compound induces muscle hypertrophy and a phenotypic shift to a faster contractile profile . Several side effects have been reported following chronic treatment with this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to enhanced glucose utilization . This is achieved through the activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs .

Transport and Distribution

This compound is quickly absorbed from the gastrointestinal tract . It has a long half-life and remains in the body with an active effect for about 6 days after consumption .

Subcellular Localization

This compound changes the intracellular localization of phosphorylated FOXO1 . This change in localization affects the expression of the genes encoding atrogin-1/MAFbx and MuRF1 in the sartorius muscle of neonatal chicks .

Métodos De Preparación

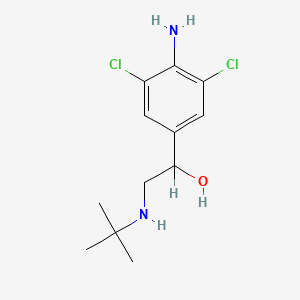

Rutas sintéticas y condiciones de reacción: El clenbuterol se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 4-amino-3,5-dicloro-benzaldehído con terc-butilamina, seguida de reducción y reacciones subsecuentes para formar el producto final .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis química a gran escala utilizando vías de reacción similares a las de la síntesis de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye estrictas medidas de control de calidad para asegurar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El clenbuterol se somete a varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de this compound.

Sustitución: Pueden ocurrir reacciones de sustitución en los grupos amino u hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden usar reactivos como los haluros de alquilo para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

El clenbuterol es similar a otros agonistas adrenérgicos beta-2 como:

Salbutamol (Albuterol): Se utiliza como broncodilatador, pero tiene una duración de acción más corta en comparación con el this compound.

Epinefrina: Tiene efectos adrenérgicos más amplios y se utiliza en situaciones de emergencia por su acción rápida.

Terbutalina: Otro agonista beta-2 utilizado para el asma, pero con diferentes propiedades farmacocinéticas.

El this compound es único por sus efectos de mayor duración y sus potentes propiedades anabólicas, que no son tan pronunciadas en otros agonistas beta-2 .

Propiedades

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022833 | |

| Record name | Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.12e-01 g/L | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clenbuterol is a Beta(2) agonist similar in some structural respects to salbutamol. Agonism of the beta(2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles. | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37148-27-9 | |

| Record name | Clenbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clenbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6AXU7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175.5 | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clenbuterol is a long-acting β2-adrenoceptor agonist. [, , ] It binds to β2-adrenoceptors, predominantly found in smooth muscle tissue, including the lungs, uterus, and blood vessels. [, , ] Upon binding, this compound activates the receptor, leading to a cascade of intracellular signaling events. [, , ] This activation results in the relaxation of smooth muscle, causing bronchodilation, vasodilation, and uterine relaxation. [, , ]

ANone: The provided research focuses on the pharmacological actions of this compound and does not delve into detailed spectroscopic data. For comprehensive structural information, please refer to chemical databases such as PubChem or ChemSpider.

ANone: The provided literature primarily focuses on the biological effects of this compound and does not elaborate on its material compatibility or stability in non-biological contexts.

A: this compound is not reported to possess catalytic properties. Its primary mechanism of action is through binding and activating β2-adrenoceptors, which does not involve catalysis. [, , ]

ANone: While computational methods are valuable tools in drug discovery, the provided research papers do not discuss the application of computational chemistry or modeling specifically to this compound.

A: While the research highlights this compound's stereoselectivity, with the (-)-R-enantiomer exhibiting greater potency, it does not delve into detailed SAR studies involving structural modifications. [, ] Further investigation is needed to understand how specific structural changes influence this compound's pharmacological profile.

A: this compound is a banned substance in many countries for use in food-producing animals due to concerns over human health risks associated with its consumption. [, ] Its use in human medicine is strictly regulated, and rigorous testing protocols are in place in sports to detect its misuse as a performance-enhancing drug. [, ]

A: this compound exhibits enantioselective disposition, with differences in distribution and excretion between its (-)-R and (+)-S enantiomers. [] The (-)-R-enantiomer demonstrates a higher volume of distribution and total body clearance. [] this compound is primarily eliminated through urine and bile, with higher biliary excretion observed for the (-)-R-enantiomer. [] Research indicates that this compound's effects on heart rate are mediated through a reflex response to β2-adrenoceptor-mediated hypotension rather than direct cardiac stimulation. []

A: this compound's efficacy has been investigated in various experimental settings. In vitro studies utilizing isolated tissues have demonstrated its ability to relax smooth muscle, leading to bronchodilation and vasodilation. [, ] Animal models have been extensively employed to investigate this compound's effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]

A: Chronic this compound treatment has been shown to downregulate β2-adrenoceptors in skeletal muscle, potentially leading to reduced efficacy over time. [] While this downregulation suggests a potential for reduced responsiveness, further research is needed to explore the clinical significance and potential for cross-resistance with other β2-adrenoceptor agonists.

A: While this compound demonstrates therapeutic benefits, research highlights potential adverse effects. Studies have reported cardiovascular effects, including tachycardia, hypokalemia, and hypophosphatemia, in cases of human toxicity. [] These effects are consistent with the known pharmacology of β2-adrenoceptor agonists.

A: One study explored the use of oxidized hyaluronic acid hydrogels as a carrier for controlled release of this compound in adipose tissue for potential anti-obesity treatment. [] This approach aims to deliver the drug directly to the target tissue, potentially enhancing efficacy and minimizing systemic exposure.

ANone: While the research highlights this compound's effects on various physiological parameters, it doesn't delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

A: Various analytical techniques have been employed to quantify and analyze this compound in biological samples. These include enzyme-linked immunosorbent assays (ELISAs) for initial screening and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and precise quantification. [, , , , ] Hair analysis using LC-MS/MS has emerged as a valuable tool for detecting this compound exposure over extended periods. [, ]

ANone: The research focuses on the pharmacological effects of this compound and does not provide information regarding its environmental impact or degradation pathways.

ANone: The provided research does not specifically address the dissolution and solubility of this compound.

A: Analytical methods for this compound detection and quantification undergo rigorous validation procedures to ensure accuracy, precision, and specificity. [] This validation process typically involves establishing linearity, recovery, precision, accuracy, and limits of detection and quantification. []

ANone: The research primarily focuses on this compound's pharmacological properties and does not delve into specific quality control and assurance measures during its development, manufacturing, and distribution.

ANone: The provided literature does not address this compound's potential to induce an immune response or strategies to mitigate or modulate immunogenicity.

A: While the research doesn't directly address drug-transporter interactions, it suggests that this compound's enantiomers exhibit differences in distribution and excretion, which could be influenced by transporter proteins. [] Further studies are needed to determine the specific transporters involved and their potential impact on this compound's pharmacokinetics.

ANone: The provided research does not provide specific details on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research primarily focuses on the pharmacological and toxicological aspects of this compound and does not address its biocompatibility or biodegradability.

ANone: The research primarily focuses on the biological effects of this compound and does not offer specific guidelines for recycling and waste management.

A: Continued research on this compound necessitates access to advanced analytical techniques, such as LC-MS/MS, for accurate detection and quantification in various biological matrices. [, , , , ] Animal models remain essential for investigating its effects on muscle growth, fat reduction, and cardiac function. [, , , , , , , , ]

A: Early research on this compound primarily focused on its bronchodilatory properties and potential applications in treating respiratory diseases. [] Subsequent studies revealed its anabolic effects in livestock, leading to its misuse as a growth promoter. [, , , ] More recently, research has explored its potential applications in treating muscle wasting conditions and obesity. [, , , ]

A: this compound research benefits from collaboration between pharmacologists, veterinarians, analytical chemists, and clinicians to investigate its diverse effects, develop sensitive detection methods, and explore potential therapeutic applications while addressing safety concerns. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.